(2-Bromo-1-isobutoxyethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO/c1-10(2)9-14-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
OPAFNYVUCBLKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Isobutoxyethyl Benzene
Precursor Synthesis and Derivatization Routes
A common and versatile approach to (2-Bromo-1-isobutoxyethyl)benzene involves the initial synthesis of a key precursor, which is then elaborated to the final product. This strategy allows for a modular approach, where each synthetic step can be optimized independently.
Synthesis of Key Starting Materials
The primary precursors for this route are typically styrene (B11656) or 1-phenylethanol (B42297). Styrene, a readily available commodity chemical, can be converted to crucial intermediates such as styrene oxide or 2-bromo-1-phenylethanol (B177431). The synthesis of styrene oxide is often achieved through the epoxidation of styrene, for which various methods exist, including the use of peroxy acids like peroxybenzoic acid. acs.org Alternatively, styrene can be converted to 2-bromo-1-phenylethanol directly through a halohydrin formation reaction, for instance, by using N-bromosuccinimide (NBS) in the presence of water. chemicalforums.com
1-Phenylethanol, another key starting material, can be directly brominated to yield 2-bromo-1-phenylethanol. This transformation can be accomplished using various brominating agents.
Preparation of Isobutoxy-Substituted Precursors
An alternative precursor strategy involves first establishing the isobutoxy ether linkage followed by the introduction of the bromine atom. This can be achieved by reacting styrene with isobutanol in the presence of a catalyst. Studies have investigated the chemical equilibrium of the reaction between isoalkanols and styrene to form (1-alkoxyethyl)benzene derivatives using a cation exchanger as a heterogeneous catalyst. rsc.org This approach yields isobutoxyethylbenzene, which can then be subjected to bromination.
Bromination Strategies for Acyclic and Aliphatic Substrates
The introduction of the bromine atom at the benzylic position of the ethyl side chain is a critical step. For substrates like isobutoxyethylbenzene, benzylic bromination is the key transformation. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, typically in the presence of a radical initiator such as light or a chemical initiator like benzoyl peroxide. chadsprep.comchemistrysteps.com The reaction proceeds via a free radical mechanism, where the stability of the benzylic radical intermediate directs the regioselectivity of the bromination. chemistrysteps.com The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes side reactions such as electrophilic addition to any potential double bonds or aromatic bromination. chadsprep.com
Alternatively, direct bromination of 1-phenylethanol to 2-bromo-1-phenylethanol can be achieved using reagents like phosphorus tribromide (PBr₃). This reaction proceeds via nucleophilic substitution of the hydroxyl group.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in fewer steps, often by combining key bond-forming reactions in a single pot or in a telescoped sequence.
Optimized Reaction Conditions and Methodological Enhancements
A primary direct route involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the isobutoxide ion with 2-bromo-1-phenylethanol.
To optimize this synthesis, several factors must be considered. The isobutoxide is typically generated in situ by treating isobutanol with a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). masterorganicchemistry.comchemrxiv.org The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the alkoxide. numberanalytics.com Reaction temperatures can range from 50 to 100 °C, with reaction times of 1 to 8 hours. chemrxiv.org
However, the Williamson ether synthesis can be challenging when using secondary alcohols like isobutanol, as the alkoxide is more sterically hindered, which can lead to competing elimination reactions. masterorganicchemistry.com To mitigate this, careful selection of the base and reaction conditions is crucial.
A significant enhancement to the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved. This increases the reaction rate and allows for milder reaction conditions, often leading to higher yields. youtube.com
| Reactants | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-phenylethanol, Isobutanol | NaH | DMF | None | 50-100 | 1-8 | Moderate | masterorganicchemistry.comchemrxiv.orgnumberanalytics.com |
| 2-Bromo-1-phenylethanol, Isobutanol | KOH | Toluene (B28343) | Tetrabutylammonium Bromide | RT-80 | 2-6 | Good-Excellent | youtube.com |
Catalytic Approaches in Etherification and Halogenation
Modern synthetic chemistry has seen the development of various catalytic methods that can be applied to the synthesis of this compound.
For the etherification step, iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols, which could potentially be applied to the reaction between 2-bromo-1-phenylethanol and isobutanol. nih.gov This method offers a greener alternative to the traditional Williamson synthesis. Copper-catalyzed methods have also been developed for the synthesis of hindered ethers from α-bromo carbonyl compounds and alcohols, which could be adapted for this synthesis. nih.gov
In the realm of halogenation, catalytic methods for the direct C-H functionalization of ethers have emerged. Photoredox catalysis using an iridium complex in combination with a thiol catalyst has been shown to directly arylate benzylic ethers. nih.gov While this is an arylation, the principle of activating a benzylic C-H bond in an ether could potentially be adapted for a bromination reaction. Silver-catalyzed C(sp³)-H benzylation of ethers using N-triftosylhydrazones as carbene precursors also demonstrates the potential for selective functionalization at the α-position of ethers. nih.gov These catalytic methods represent the forefront of synthetic chemistry and offer potential avenues for more efficient and selective syntheses of this compound.
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Etherification | Iron(III) triflate | Alcohols | Selective, environmentally benign | nih.gov |
| Etherification | Copper(I) with PCy₃ | α-Bromo carbonyl, Alcohol | Ambient temperature, tolerates air/moisture | nih.gov |
| C-H Functionalization | Iridium photoredox catalyst / Thiol catalyst | Benzylic ether, Aryl source | Direct C-H arylation | nih.gov |
| C-H Functionalization | Silver catalyst | Ether, N-triftosylhydrazone | α-C-H benzylation | nih.gov |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound presents important considerations regarding stereoselectivity and regioselectivity, largely dependent on the chosen synthetic route.
Stereoselectivity:
When synthesizing this compound, two chiral centers are generated at the C1 and C2 positions of the ethyl chain. This means that up to four stereoisomers (two pairs of enantiomers) could potentially be formed.
If the synthesis proceeds through the formation of 2-bromo-1-phenylethanol from styrene, the initial bromohydrin formation occurs via an anti-addition of bromine and the hydroxyl group across the double bond. wikipedia.org This results in a racemic mixture of (1R,2R)- and (1S,2S)-2-bromo-1-phenylethanol. The subsequent Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration at the carbon bearing the leaving group. However, in the most common variant where the alcohol is deprotonated and reacts with an alkyl halide, the stereochemistry at the carbinol carbon (C1) is retained. Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the starting bromohydrin. To obtain a specific stereoisomer, a stereoselective synthesis of 2-bromo-1-phenylethanol would be required, for instance, through asymmetric dihydroxylation followed by a stereospecific conversion of one hydroxyl group to a bromide.
In a direct bromoetherification of styrene, the reaction also typically proceeds via an anti-addition mechanism, leading to the formation of a pair of enantiomers with a trans relationship between the bromine and isobutoxy groups. nih.gov
Regioselectivity:
The regioselectivity in the synthesis of this compound is critical to ensure the correct placement of the bromine atom and the isobutoxy group.
In the haloetherification of styrene, the reaction follows Markovnikov's rule. leah4sci.com The electrophilic bromine adds to the less substituted carbon of the alkene (the terminal CH2 group), leading to the formation of a more stable benzylic carbocation at the carbon adjacent to the phenyl ring. The nucleophile, in this case, isobutanol, then attacks this benzylic carbon. This results in the desired regioisomer, this compound, where the isobutoxy group is at the C1 position (benzylic position) and the bromine is at the C2 position.
Similarly, in the synthesis via a bromohydrin intermediate, the formation of 2-bromo-1-phenylethanol from styrene in the presence of water and a bromine source also follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. leah4sci.comkhanacademy.org
Evaluation of Synthetic Efficiency and Green Chemistry Principles
The environmental impact and efficiency of a synthetic route are critical considerations in modern chemistry. The synthesis of this compound can be evaluated using green chemistry metrics such as atom economy and process mass intensity.
Atom Economy and Process Mass Intensity Analysis
Atom Economy:
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. rsc.org For the synthesis of this compound via the Williamson ether synthesis starting from 2-bromo-1-phenylethanol and isobutyl bromide, the balanced chemical equation is:
C₈H₉BrO + C₄H₉Br + NaH → C₁₂H₁₇BrO + NaBr + H₂
The atom economy for this reaction is calculated as follows:
| Compound | Formula | Molar Mass ( g/mol ) |
| This compound | C₁₂H₁₇BrO | 257.17 |
| 2-Bromo-1-phenylethanol | C₈H₉BrO | 201.06 |
| Isobutyl bromide | C₄H₉Br | 137.02 |
| Sodium hydride | NaH | 24.00 |
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (257.17 / (201.06 + 137.02 + 24.00)) x 100 = 70.9%
This indicates that, theoretically, a significant portion of the reactant atoms are incorporated into the final product. The main byproduct is sodium bromide.
Process Mass Intensity (PMI):
Process Mass Intensity (PMI) is a more comprehensive metric that evaluates the total mass used in a process (including reactants, solvents, and workup materials) to produce a certain mass of product. walisongo.ac.idacsgcipr.orgacsgcipr.org A lower PMI indicates a greener process.
For a laboratory-scale synthesis of this compound, a hypothetical PMI can be estimated. Assuming a 1 mole scale reaction with typical solvent volumes and an 80% yield:
| Material | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 2-Bromo-1-phenylethanol | 201.06 | 1.0 | 201.06 |
| Sodium hydride (60% dispersion in oil) | 24.00 (for NaH) | 1.1 | 44.00 (for dispersion) |
| Isobutyl bromide | 137.02 | 1.2 | 164.42 |
| Tetrahydrofuran (B95107) (solvent) | - | - | 1000 |
| Diethyl ether (extraction) | - | - | 500 |
| Saturated ammonium chloride (wash) | - | - | 200 |
| Brine (wash) | - | - | 200 |
| Anhydrous magnesium sulfate (B86663) (drying) | - | - | 20 |
| Total Input Mass | 2129.48 | ||
| Product Mass (80% yield) | 257.17 | 0.8 | 205.74 |
PMI = Total Mass In / Mass of Product PMI = 2129.48 / 205.74 ≈ 10.4
Solvent Selection and Waste Minimization Strategies
The choice of solvent and the management of waste are central to the greenness of the synthesis of this compound.
Solvent Selection:
The Williamson ether synthesis is often carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction. francis-press.com However, these solvents have environmental and health concerns. Greener alternatives could include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources and has a more favorable environmental profile than THF.
Cyclopentyl methyl ether (CPME): A greener alternative to many common ether solvents.
Solvent-free conditions: In some cases, the reaction can be run neat, especially if one of the reactants is a liquid, which would significantly reduce the PMI.
For the workup, traditional extractions often use volatile and flammable solvents like diethyl ether or ethyl acetate. Replacing these with greener alternatives like methyl tert-butyl ether (MTBE) or performing solvent-free workup procedures where possible can improve the environmental footprint of the process.
Waste Minimization:
The primary waste streams in the proposed synthesis are the inorganic salt byproduct (sodium bromide) and the solvents used in the reaction and purification. Strategies to minimize waste include:
Catalytic approaches: While the Williamson ether synthesis is stoichiometric, exploring catalytic etherification methods could reduce salt waste.
Solvent recycling: Implementing procedures to recover and reuse solvents can drastically reduce the PMI and the environmental impact of the synthesis. Distillation is a common method for solvent recovery.
Byproduct valorization: Investigating potential uses for the sodium bromide byproduct could turn a waste stream into a valuable co-product.
Process optimization: Careful optimization of reaction conditions (temperature, concentration, reaction time) can maximize yield and minimize the formation of side products, thus reducing waste. For instance, using a minimal excess of reagents will contribute to a better mass balance.
By considering these green chemistry principles, the synthesis of this compound can be designed to be more efficient and environmentally benign.
Reactivity and Mechanistic Investigations of 2 Bromo 1 Isobutoxyethyl Benzene
Nucleophilic Substitution Reactions at the Brominated Center
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For a secondary alkyl halide like (2-bromo-1-isobutoxyethyl)benzene, both S(_N)1 and S(_N)2 pathways are possible and often compete.
S(_N)1 and S(_N)2 Pathways: Kinetic and Thermodynamic Studies
The competition between S(_N)1 and S(_N)2 mechanisms is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.comyoutube.com For this compound, the S(_N)2 pathway would be somewhat hindered by the steric bulk of the adjacent phenyl and isobutoxy groups.
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate-determining first step is the spontaneous departure of the leaving group to form a secondary benzylic carbocation. masterorganicchemistry.com This carbocation is significantly stabilized by resonance with the adjacent phenyl ring. The reaction rate depends only on the concentration of the substrate (first-order kinetics). masterorganicchemistry.com
Table 1: General Comparison of S(_N)1 and S(_N)2 Reaction Characteristics
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Substrate | Favored by 3° > 2° > 1° | Favored by 1° > 2° > 3° |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
No specific kinetic or thermodynamic data for this compound has been found in the literature.
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of the product depends directly on the operative mechanism.
Assuming the starting material is a single enantiomer, an S(_N)2 reaction proceeds with a "backside attack," leading to a complete inversion of stereochemistry at the reaction center. masterorganicchemistry.com The nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com
An S(_N)1 reaction involves a planar carbocation intermediate. youtube.com The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.org
Elimination Reactions for Olefin Formation
In the presence of a base, this compound can undergo elimination to form an alkene. This process, known as dehydrohalogenation, also has two primary competing mechanisms: E1 and E2.
E1 and E2 Mechanisms: Competition and Selectivity
Both E1 and E2 reactions involve the removal of a proton from a carbon adjacent to the leaving group (a β-hydrogen). libretexts.org
E2 (Elimination Bimolecular): This is a concerted, one-step process where the base removes a β-hydrogen at the same time the C-Br bond breaks and the C=C double bond forms. pressbooks.pub The rate is dependent on the concentration of both the substrate and the base. pressbooks.pub This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for optimal orbital overlap in the transition state. pressbooks.pubaskthenerd.com
E1 (Elimination Unimolecular): This mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. masterorganicchemistry.com In a second step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene. The rate is unimolecular, depending only on the substrate concentration. masterorganicchemistry.com E1 reactions often compete with S(_N)1 reactions, especially at higher temperatures. masterorganicchemistry.com
Table 2: General Comparison of E1 and E2 Reaction Characteristics
| Feature | E1 Pathway | E2 Pathway |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Base | Weak base is sufficient | Requires a strong base |
| Substrate | Favored by 3° > 2° > 1° | Favored by 3° > 2° > 1° |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (with small bases); Hofmann rule (with bulky bases) |
Base-Mediated Elimination Processes
The choice of base is a key factor in determining the outcome of an elimination reaction.
Strong, small bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) favor the E2 mechanism and typically lead to the more thermodynamically stable, more substituted alkene (Zaitsev's rule). masterorganicchemistry.comopenstax.org For this compound, this would likely be 1-isobutoxy-1-phenylethene.
Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) can also favor the E2 pathway but may preferentially remove a less sterically hindered proton, leading to the Hofmann product. However, in this specific substrate, there is only one type of β-hydrogen (on the phenyl-bearing carbon), so regioselectivity is not a factor.
Weak bases favor the E1 mechanism, which also typically follows Zaitsev's rule to produce the most stable alkene. openstax.org
Formation of Styrenic Derivatives
The formation of styrenic derivatives from this compound typically proceeds through an elimination reaction, where the bromine atom and a hydrogen atom from the adjacent carbon are removed, leading to the formation of a carbon-carbon double bond. This process is often facilitated by a base. The reaction can occur via two primary mechanisms: the E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway.
The choice of mechanism is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. For a secondary halide like this compound, both E1 and E2 reactions are possible and can compete with substitution reactions (SN1 and SN2). msu.edumasterorganicchemistry.com
In an E2 reaction , a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) in a single, concerted step, simultaneously with the departure of the bromide ion. msu.edupressbooks.pub The rate of this reaction is dependent on the concentration of both the substrate and the base. pressbooks.pub The use of a strong, non-nucleophilic base and a less polar solvent would favor the E2 pathway. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. msu.edu However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product).
The E1 reaction , on the other hand, is a two-step process. masterorganicchemistry.com The first step involves the slow, rate-determining departure of the bromide ion to form a secondary carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (which can be the solvent) to form the alkene. masterorganicchemistry.com Polar, protic solvents favor the E1 mechanism by stabilizing the carbocation intermediate. masterorganicchemistry.com The E1 reaction often competes with the SN1 reaction, where the carbocation is attacked by a nucleophile instead of being deprotonated. masterorganicchemistry.com
The formation of styrenic derivatives from similar halo-substituted precursors has been documented in the synthesis of various compounds. For instance, the Knoevenagel condensation of ring-substituted benzaldehydes with isobutyl cyanoacetate, catalyzed by piperidine, yields isobutyl phenylcyanoacrylates, which are styrenic derivatives. chemrxiv.org While not a direct elimination from this compound, this illustrates a common route to styrenic structures.
Cross-Coupling Reactions
Cross-coupling reactions are a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper. nih.govenscm.fr
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium catalysts are widely used due to their high functional group tolerance and efficiency. enscm.fr For a substrate like this compound, the carbon-bromine bond is the reactive site for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction of this compound with a suitable boronic acid could lead to the formation of a new carbon-carbon bond, replacing the bromine atom. The development of specialized ligands has significantly expanded the scope of the Suzuki-Miyaura reaction, allowing for the coupling of even challenging substrates. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While typically applied to aryl and vinyl halides, the principles could be extended to alkyl halides under specific conditions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. uwindsor.ca The coupling of this compound with a terminal alkyne would result in an alkynylated product.
Recent research has demonstrated the use of palladium catalysis in domino reactions involving substrates like 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamines, showcasing the versatility of palladium in complex transformations. nih.gov
Nickel and Copper Catalysis in Bond Formation
While palladium is a dominant catalyst, nickel and copper catalysts offer alternative and sometimes superior reactivity profiles, especially for less reactive electrophiles. nih.gov
Nickel Catalysis: Nickel catalysts have emerged as powerful tools for cross-coupling reactions, particularly for C(sp³)–H bond functionalization and cross-electrophile couplings. nih.govthieme-connect.de Nickel can effectively catalyze the coupling of alkyl halides. For instance, nickel-catalyzed reductive coupling reactions can unite trifluoromethyl alkenes with aldehydes. nih.gov Furthermore, nickel catalysis has been employed in the stereospecific cross-coupling of benzylic alcohol derivatives with organoboron reagents. nih.gov
Copper Catalysis: Copper-catalyzed cross-coupling reactions are often used for the formation of carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. A catalytic method for synthesizing sterically hindered ethers and thioethers from α-bromo carbonyl compounds using a Cu(I) catalytic system has been reported. nih.gov Copper catalysts have also been utilized in the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov
Ligand Effects on Reaction Efficacy and Selectivity
The choice of ligand is crucial in transition metal-catalyzed cross-coupling reactions as it significantly influences the catalyst's reactivity, stability, and selectivity. nih.govnih.gov
Sterically Bulky Ligands: In palladium-catalyzed reactions, sterically bulky ligands, such as dialkylbiarylphosphines, can enhance catalytic activity, allowing for reactions to proceed at room temperature and with less reactive substrates like aryl chlorides. nih.gov However, bulky ligands can sometimes promote overfunctionalization in reactions with dihalogenated substrates. nih.gov
Bidentate and Monodentate Ligands: The denticity of the ligand also plays a critical role. For example, in Buchwald-Hartwig amination, monodentate phosphines are often used for coupling with secondary amines, while bidentate ligands are preferred for primary amines. uwindsor.ca
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a versatile class of ligands for palladium and nickel catalysis, often exhibiting high stability and reactivity. uwindsor.ca
Redox-Active Ligands: In nickel-catalyzed cross-electrophile couplings, bidentate nitrogen-based ligands are commonly used. There is speculation that these ligands may act as electron reservoirs during the catalytic cycle, although more research is needed to confirm this. nih.gov
The following table summarizes the key aspects of different cross-coupling reactions applicable to this compound:
| Reaction | Catalyst | Coupling Partner | Key Features |
| Suzuki-Miyaura | Palladium | Organoboron compound | Forms C-C bonds; wide functional group tolerance. nih.govrsc.org |
| Heck | Palladium | Alkene | Forms C-C bonds; typically used with aryl/vinyl halides. |
| Sonogashira | Palladium/Copper | Terminal alkyne | Forms C-C triple bonds. uwindsor.ca |
| Nickel-Catalyzed Coupling | Nickel | Various (e.g., organoborons, aldehydes) | Effective for C(sp³)–H functionalization and less reactive electrophiles. nih.govthieme-connect.denih.gov |
| Copper-Catalyzed Coupling | Copper | Various (e.g., alcohols, amines, organozincs) | Useful for C-O, C-S, and C-N bond formation. nih.govnih.gov |
Reactions Involving the Isobutoxy Ether Moiety
Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. openstax.orglibretexts.org However, they can undergo cleavage under specific, typically harsh, conditions.
Ether Cleavage Reactions and Derivatives
The isobutoxy group in this compound can be cleaved by strong acids, most effectively by aqueous HBr and HI; HCl is generally not effective. openstax.orglibretexts.org This acidic cleavage is a nucleophilic substitution reaction that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. openstax.orglibretexts.org
Given that the isobutoxy group is attached to a secondary benzylic carbon, the cleavage can potentially follow either pathway.
SN2 Mechanism: In an SN2 reaction, the halide ion (Br⁻ or I⁻) would act as a nucleophile and attack the less sterically hindered carbon of the protonated ether. openstax.orglibretexts.org In this case, attack could occur at the isobutyl group's primary carbon or the benzylic secondary carbon. Steric hindrance would likely favor attack at the primary carbon of the isobutyl group, yielding 1-phenylethan-1-ol (after initial formation of the bromo-alcohol) and isobutyl bromide.
SN1 Mechanism: The secondary benzylic position is capable of forming a relatively stable carbocation. Therefore, an SN1 mechanism is also plausible, especially with a good ionizing solvent. openstax.orglibretexts.org In this pathway, the protonated ether would first lose isobutanol to form a secondary benzylic carbocation. This carbocation would then be attacked by the halide nucleophile. This pathway would lead to the formation of a dihalo-substituted ethylbenzene (B125841) and isobutanol.
The reaction conditions, particularly the strength and concentration of the acid and the temperature, would significantly influence the outcome and the predominant mechanism. It's important to note that if an excess of the hydrogen halide is used, any alcohol formed as a product can be further converted to the corresponding alkyl halide. libretexts.org
The table below outlines the potential products of ether cleavage under different mechanistic pathways:
| Mechanism | Initial Products |
| SN2 (attack at isobutyl group) | 1-Phenylethan-1-ol (from the bromo-alcohol intermediate), Isobutyl bromide |
| SN1 | 1,2-Dibromo-1-phenylethane, Isobutanol |
Functional Group Transformations Adjacent to the Ether Linkage
The primary functional group transformation for β-haloethers like this compound is the elimination of hydrogen bromide (HBr) to form an alkene. chemguide.co.uklibretexts.org This reaction is highly favored due to the formation of a stable, conjugated system. The transformation typically proceeds via an E2 (elimination, bimolecular) mechanism, especially in the presence of a strong, non-nucleophilic base. youtube.com
In this mechanism, a base abstracts a proton from the carbon adjacent to the phenyl group (the benzylic position). Concurrently, the electrons from the C-H bond shift to form a double bond between the two carbons, and the bromide ion is expelled as the leaving group. libretexts.org The use of a bulky base is often preferred to minimize the competing SN2 (substitution, nucleophilic, bimolecular) reaction, which would lead to the replacement of the bromine atom.
Another potential transformation is the reaction with magnesium to form a Grignard reagent. However, for β-haloethers, this often leads directly to an elimination reaction known as the Boord olefin synthesis, yielding the corresponding alkene. wikipedia.org
| Transformation | Reagents & Conditions | Major Product(s) | Mechanism |
| Dehydrobromination | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) in an alcoholic solvent | 1-Isobutoxy-1-phenylethene | E2 Elimination |
| Reaction with Mg | Magnesium turnings in an ether solvent (e.g., THF) | 1-Isobutoxy-1-phenylethene | Elimination (Boord olefin synthesis) wikipedia.org |
| Nucleophilic Substitution | Weakly basic nucleophile, polar aprotic solvent | (1-Isobutoxy-2-substituted-ethyl)benzene | SN2 Substitution |
Rearrangement Reactions and Fragmentations
The structure of this compound is prone to specific rearrangement and fragmentation pathways, largely driven by the thermodynamic stability of the potential products.
Identification of Rearrangement Pathways
The most significant fragmentation pathway for this compound is elimination, which can be considered a type of fragmentation as the molecule is cleaved into two smaller molecules (the alkene and HBr). chemguide.co.uk
True rearrangement reactions, involving the migration of an atom or group, are less common for this specific structure under standard conditions. However, under certain catalytic conditions, rearrangements could be envisioned. For instance, in the presence of a Lewis acid, ionization of the C-Br bond could generate a secondary carbocation. This carbocation could potentially undergo a 1,2-hydride shift from the adjacent benzylic position to form a more stable benzylic carbocation. This new intermediate would then be trapped by a nucleophile or lose a proton.
Furthermore, if the initial elimination product, 1-isobutoxy-1-phenylethene, were to undergo further reaction, rearrangements are possible. For example, acid-catalyzed cleavage of the ether could occur. youtube.com
Thermal and Photochemical Transformations
Thermal Transformations:
Thermally induced elimination of HBr from this compound is a plausible reaction. High temperatures can provide the necessary activation energy for the E2 elimination pathway, particularly in the gas phase or in non-polar solvents, leading to the formation of 1-isobutoxy-1-phenylethene and hydrogen bromide. michiganfoam.com Competing thermal reactions could also lead to the degradation of ethylbenzene derivatives to form benzene (B151609) and toluene (B28343) at very high temperatures (around 600°C), though these conditions are extreme. fu-berlin.de
Photochemical Transformations:
Photochemical reactions offer alternative pathways for transformation. The C-Br bond is susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light, generating a bromine radical and a carbon-centered radical. This initiates a radical chain reaction.
The primary photochemical fragmentation pathway would likely be a radical-mediated elimination. The carbon radical formed after C-Br bond cleavage can lead to the elimination of a hydrogen atom from the adjacent carbon, forming the alkene product. This process is analogous to the radical-based synthesis of styrene (B11656) from ethylbenzene, which involves bromination followed by elimination. researchgate.net
| Transformation Type | Conditions | Primary Products | Mechanistic Pathway |
| Thermal | High Temperature | 1-Isobutoxy-1-phenylethene, HBr | E2 Elimination |
| Photochemical | UV Irradiation | 1-Isobutoxy-1-phenylethene, HBr | Radical-mediated Elimination |
Derivatization and Analog Synthesis from 2 Bromo 1 Isobutoxyethyl Benzene
Synthesis of Functionalized Benzyl (B1604629) and Phenethyl Derivatives
The structure of (2-Bromo-1-isobutoxyethyl)benzene, featuring a reactive bromine atom and an isobutoxy ether group on a phenethyl backbone, suggests its potential as a versatile precursor for a variety of functionalized benzyl and phenethyl derivatives. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the ether linkage could be susceptible to cleavage under specific conditions, offering further avenues for modification.
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing groups is a common strategy in medicinal chemistry and materials science to modulate the properties of organic molecules. For this compound, nucleophilic substitution reactions with various nitrogen nucleophiles could theoretically yield a range of derivatives.
Potential nitrogen-containing nucleophiles could include ammonia (B1221849), primary and secondary amines, azides, and nitrogen-containing heterocycles. For instance, reaction with ammonia could lead to the corresponding primary amine, a key building block for more complex molecules. Alkylation of primary or secondary amines would result in secondary or tertiary amine derivatives, respectively. The use of azide (B81097) followed by reduction would also provide a route to the primary amine. youtube.comchemistryguru.com.sg
The synthesis of N-benzyl phenethylamines from related phenethylamine (B48288) precursors has been documented, often involving reductive amination. nih.gov A similar strategy could potentially be adapted for derivatives of this compound. Furthermore, the synthesis of nitrogen-containing heterocycles from precursors bearing leaving groups like bromine is a well-established area of organic synthesis, suggesting that this compound could serve as a substrate in such transformations. organic-chemistry.orguow.edu.aursc.org
Table 1: Hypothetical Nitrogen-Containing Derivatives of this compound
| Reactant | Product Name | Potential Reaction Type |
| Ammonia | 1-Isobutoxy-2-phenylethanamine | Nucleophilic Substitution |
| Dimethylamine | N,N-Dimethyl-1-(1-isobutoxy-2-phenylethyl)amine | Nucleophilic Substitution |
| Sodium Azide | 1-(2-Azido-1-isobutoxyethyl)benzene | Nucleophilic Substitution |
| Imidazole | 1-(1-Isobutoxy-2-(1H-imidazol-1-yl)ethyl)benzene | Nucleophilic Substitution |
Synthesis of Oxygenated and Sulfur-Containing Analogues
The versatile reactivity of the bromo-substituent also allows for the introduction of oxygen and sulfur functionalities. Nucleophilic substitution with alkoxides or phenoxides could yield various ether derivatives. Similarly, reaction with thiols or thiolates would lead to the formation of thioethers. nih.gov The synthesis of thioether derivatives from various organic halides is a common transformation in organic chemistry. nih.gov
The synthesis of sulfur-containing compounds, such as thiazolidinone derivatives from thiosemicarbazones and bromoacetates, highlights the utility of bromo-compounds in constructing sulfur-containing heterocycles. nih.gov While not a direct analogue, this suggests that this compound could potentially undergo similar cyclization reactions with appropriate sulfur-containing nucleophiles.
Table 2: Hypothetical Oxygenated and Sulfur-Containing Derivatives of this compound
| Reactant | Product Name | Potential Reaction Type |
| Sodium Methoxide | 1-(1,2-Diisobutoxyethyl)benzene | Nucleophilic Substitution |
| Sodium Thiophenoxide | 1-Isobutoxy-2-(phenylthio)ethylbenzene | Nucleophilic Substitution |
| Sodium Sulfide | Bis(1-isobutoxy-2-phenylethyl)sulfane | Nucleophilic Substitution |
Exploration of Chiral Derivatives
The carbon atom bearing the isobutoxy group in this compound is a chiral center. This opens up possibilities for the synthesis of enantiomerically pure or enriched derivatives, which is of significant interest in the development of pharmaceuticals and other bioactive molecules.
Asymmetric Synthesis Approaches Utilizing this compound
If this compound were available in racemic form, chiral resolution could be a viable strategy to obtain the individual enantiomers. Enzymatic kinetic resolution, for example, has been successfully applied to resolve racemic 1-phenylethanol (B42297) and its derivatives. nih.govnih.govresearchgate.net A similar enzymatic approach could potentially be developed for the hydrolysis of the ether bond or reaction at the bromine center in one enantiomer of this compound, leaving the other enantiomer unreacted.
Alternatively, the synthesis could start from a chiral precursor. For example, the asymmetric reduction of a corresponding ketone precursor could yield an enantiomerically enriched alcohol, which could then be converted to the target compound. The synthesis of chiral malonates via enantioselective phase-transfer catalysis provides another example of how chirality can be introduced and transferred in a molecule. nih.gov
Diastereoselective and Enantioselective Transformations
Once enantiomerically pure this compound is obtained, it could be used in diastereoselective reactions. The existing stereocenter could influence the stereochemical outcome of reactions at the bromine-bearing carbon or other parts of the molecule. For example, nucleophilic substitution reactions could proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 or SN1-like).
Literature on the diastereoselective synthesis of benzazocines and other heterocyclic systems demonstrates the power of using chiral starting materials to control the stereochemistry of complex products. rsc.org While not directly applicable, these examples provide a conceptual framework for how chiral this compound could be used to generate complex, stereochemically defined molecules.
Incorporation into Polymeric Structures
The presence of a reactive bromine atom and a vinyl ether-like structure (upon potential elimination of HBr) suggests that this compound or its derivatives could be used as monomers in polymerization reactions.
Cationic polymerization of vinyl ethers is a well-established method for producing polymers with a polyether backbone. koreascience.krnih.govnih.gov If this compound were to undergo elimination to form a vinyl ether, it could potentially be polymerized using cationic initiators. The resulting polymer would have a unique structure with a pendant isobutoxy group and a phenyl ring.
Alternatively, the bromine atom could be utilized in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For example, the bromine could act as an initiator for ATRP of other vinyl monomers, leading to the formation of graft copolymers. The synthesis of star-shaped polymers via thiol-bromo click reactions after a controlled polymerization demonstrates the utility of bromine-terminated polymers. nih.gov
Functionalized polymers are of great interest for a wide range of applications, including drug delivery, coatings, and advanced materials. The incorporation of the this compound moiety into a polymer backbone or as a side chain could impart unique properties to the resulting material.
Table 3: Potential Polymerization Pathways Involving this compound Derivatives
| Polymerization Method | Monomer/Initiator | Potential Polymer Structure |
| Cationic Polymerization | 1-Isobutoxy-1-phenyl-ethene (from elimination of HBr) | Poly(1-isobutoxy-1-phenyl-ethene) |
| Atom Transfer Radical Polymerization (ATRP) | This compound as initiator | Graft copolymers with various vinyl monomers |
| Post-polymerization Modification | Polymer with pendant bromo groups | Functionalized polymer with various nucleophiles |
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Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of atoms.
A detailed analysis of the 1H and 13C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals in "(2-Bromo-1-isobutoxyethyl)benzene".
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, likely as a complex multiplet. The aliphatic protons will have characteristic chemical shifts and multiplicities based on their neighboring atoms. The methine proton (CH-O) is expected to be a doublet of doublets around δ 4.5-4.8 ppm due to coupling with the diastereotopic protons of the adjacent CH2Br group. The protons of the bromomethyl group (CH2Br) are diastereotopic due to the adjacent chiral center and are predicted to resonate as separate multiplets in the range of δ 3.5-3.8 ppm. The isobutoxy group will show a doublet for the two methyl groups around δ 0.9 ppm, a multiplet for the methine proton around δ 1.8-2.0 ppm, and a doublet of doublets for the diastereotopic methylene protons (O-CH2) around δ 3.2-3.5 ppm.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.2 - 7.4 | m | - |
| Ph-CH-O | 4.5 - 4.8 | dd | 5.0, 8.0 |
| CH₂Br (diastereotopic) | 3.5 - 3.8 | m | - |
| O-CH₂ (isobutoxy) | 3.2 - 3.5 | m | - |
| CH (isobutoxy) | 1.8 - 2.0 | m | 6.5 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons are expected to resonate between δ 125 and 140 ppm. The carbon attached to the oxygen (CH-O) will be significantly downfield, predicted to be in the range of δ 80-85 ppm. The carbon bearing the bromine atom (CH2Br) will appear around δ 35-40 ppm. The carbons of the isobutoxy group are expected at approximately δ 75-80 ppm for the O-CH2, δ 28-32 ppm for the CH, and around δ 19-22 ppm for the two equivalent methyl carbons.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | 138 - 142 |
| Phenyl CH | 125 - 130 |
| Ph-CH-O | 80 - 85 |
| CH₂Br | 35 - 40 |
| O-CH₂ (isobutoxy) | 75 - 80 |
| CH (isobutoxy) | 28 - 32 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the Ph-CH-O proton and the CH2Br protons, as well as within the isobutoxy group, confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. sdsu.edunanalysis.comcolumbia.edu This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the Ph-CH-O proton to the carbon at δ 80-85 ppm.
These 2D NMR techniques are invaluable for differentiating between constitutional isomers and for assessing the purity of the sample by identifying signals from any impurities present.
The "this compound" molecule possesses a chiral center at the benzylic carbon and a flexible isobutoxy group. This can lead to different stable conformations due to rotation around single bonds. The methylene protons of the CH2Br group and the O-CH2 group of the isobutoxy moiety are diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts. masterorganicchemistry.comyoutube.comlibretexts.org
Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, could provide insights into the rotational barriers and the rates of conformational exchange. At low temperatures, the rotation around the C-C and C-O bonds may become slow on the NMR timescale, leading to the observation of distinct signals for each conformer. As the temperature increases, the rate of exchange increases, which can cause the separate signals to broaden and eventually coalesce into a single averaged signal. Analysis of these changes can allow for the determination of the thermodynamic parameters of the conformational exchange process.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental composition of the molecule. For "this compound" (C12H17BrO), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass to confirm the molecular formula. researchgate.net
Predicted HRMS Data for this compound:
| Ion | Molecular Formula | Calculated Monoisotopic Mass |
|---|---|---|
| [M]⁺• | C₁₂H₁₇⁷⁹BrO | 256.0463 |
The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides detailed structural information. The fragmentation of ethers is often characterized by alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage of the C-O bond. gbiosciences.comwhitman.edumiamioh.edu
For "this compound", several key fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the phenyl group can lead to the formation of a stabilized benzylic cation. Loss of the isobutoxy group would also be a favorable pathway.
Loss of HBr: Elimination of a molecule of hydrogen bromide is a common fragmentation pathway for bromoalkanes.
Cleavage of the isobutoxy group: Fragmentation within the isobutoxy group, such as the loss of an isobutene molecule, is also possible.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:
| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Loss |
|---|---|
| 177 | [M - C₄H₉O]⁺ |
| 149 | [M - C₄H₉O - C₂H₂]⁺ |
| 105 | [C₈H₉]⁺ (phenylethyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 73 | [C₄H₉O]⁺ (isobutoxy cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Br bond.
Aromatic C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.org
Aliphatic C-H stretch: The C-H stretching vibrations of the ethyl and isobutyl groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretch: The stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring usually give rise to two or three bands in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub
C-O stretch: The C-O stretching vibration of the ether linkage is expected to produce a strong absorption band in the range of 1050-1150 cm⁻¹.
C-Br stretch: The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹. researchgate.net
Out-of-plane C-H bending: The out-of-plane bending vibrations of the aromatic C-H bonds in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is expected to provide strong signals for the aromatic ring vibrations and the C-C backbone. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a prominent feature in the Raman spectrum. The C-Br stretching vibration will also be Raman active.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3030 - 3100 | 3030 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-O stretch | 1050 - 1150 | 1050 - 1150 |
| C-Br stretch | 500 - 600 | 500 - 600 |
| Aromatic Ring Breathing | Weak | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, should a suitable single crystal be obtained.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, this analysis would confirm the covalent bond between the bromine atom and the ethyl chain, the ether linkage to the isobutyl group, and the attachment of this entire moiety to the benzene ring.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Both HPLC and GC-MS offer powerful, complementary approaches for the analysis of this compound.
HPLC is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase, such as a C18-silica column, is used with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character, this compound is expected to be well-retained on a C18 column. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile or methanol. By systematically varying the composition of the mobile phase (gradient elution), a robust separation from potential impurities, such as starting materials or side-products from its synthesis, can be achieved.
Detection is typically performed using a UV detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength (around 254 nm). For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in unknown samples.
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
This table presents a hypothetical set of starting parameters for method development.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column, which has a stationary phase coated on its inner surface, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M+), although it may be weak. Due to the presence of bromine, a characteristic isotopic pattern would be observed for any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. For this compound, key fragmentation patterns would likely involve the loss of the isobutoxy group, the bromoethyl group, or smaller alkyl fragments.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 272/274 | [M]+ Molecular ion |
| 193/195 | [M - C4H9O]+ Loss of isobutoxy radical |
| 183 | [M - Br]+ Loss of bromine radical |
| 105 | [C8H9]+ Phenyl-ethyl cation |
| 77 | [C6H5]+ Phenyl cation |
| 57 | [C4H9]+ Isobutyl cation |
This table presents a hypothetical fragmentation pattern based on the structure of the compound and general fragmentation rules.
By analyzing the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum, GC-MS provides a high degree of confidence in the identification and purity assessment of volatile compounds.
Theoretical and Computational Investigations of 2 Bromo 1 Isobutoxyethyl Benzene
Electronic Structure and Bonding Analysis
The electronic characteristics of (2-Bromo-1-isobutoxyethyl)benzene are determined by the interplay of the phenyl ring, the bromo substituent, and the isobutoxy group. Computational techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are instrumental in elucidating these properties.
Density Functional Theory (DFT) Calculations of Molecular Orbitals and Electron Density
DFT calculations are a powerful tool for understanding the electronic structure of molecules. For this compound, these calculations, often performed with a basis set like 6-311++G(d,p), reveal the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The presence of the electronegative bromine atom and the oxygen atom of the isobutoxy group influences the electron density distribution across the molecule. The aromatic ring is expected to have its π-electron system perturbed by these substituents. The isobutoxy group, being an electron-donating group, would likely increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. rsc.org Conversely, the bromine atom has a withdrawing effect on the sigma framework but a donating effect on the pi system, leading to a more complex influence on the ring's reactivity. bohrium.com
The HOMO is anticipated to be largely localized on the phenyl ring, with significant contributions from the p-orbitals of the carbon atoms and potentially some involvement of the oxygen lone pairs. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals associated with the C-Br bond and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. numberanalytics.com For this compound, NBO analysis can quantify delocalization effects and hyperconjugative interactions. rsc.org
A key aspect of the NBO analysis would be the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions are expected between the lone pairs of the oxygen atom in the isobutoxy group and the antibonding orbitals of the adjacent C-C and C-H bonds. Similarly, the lone pairs of the bromine atom can interact with neighboring antibonding orbitals.
These hyperconjugative interactions contribute to the stability of the molecule and influence its conformational preferences. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For instance, an interaction between an oxygen lone pair (LP(O)) and an adjacent antibonding C-C orbital (σ*(C-C)) would indicate electron delocalization from the oxygen to the carbon-carbon bond.
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | 3.5 |
| LP (Br) | σ* (C-C) | 1.8 |
| σ (C-H) | σ* (C-Br) | 0.9 |
Note: The data in this table is illustrative and represents plausible values for the specified interactions.
Conformational Analysis and Energy Minima Studies
The flexibility of the isobutoxyethyl side chain in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of the molecule's behavior.
Potential Energy Surface Mapping
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles in the isobutoxyethyl side chain, a PES can be generated to identify the low-energy conformations, or energy minima. nih.govacs.org
For this compound, the key dihedral angles would be around the C-O and C-C bonds of the side chain. The calculations would likely reveal several stable conformers corresponding to different spatial arrangements of the isobutyl group relative to the phenyl ring and the bromine atom. These stable conformations represent a balance of steric hindrance and favorable electronic interactions, such as hyperconjugation.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's conformational flexibility. nih.govnih.gov By simulating the motion of the atoms over time, MD can explore the accessible conformational space and the transitions between different energy minima on the PES.
For this compound, an MD simulation would illustrate how the isobutoxyethyl side chain flexes and rotates at a given temperature. This information is valuable for understanding the molecule's average shape and how it might interact with other molecules or its environment. The simulation can also provide insights into the time scales of conformational changes.
Reaction Pathway and Transition State Calculations
Computational methods can be used to model potential chemical reactions involving this compound and to identify the transition states that connect reactants, intermediates, and products. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com A likely reaction pathway for this molecule is nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced by a nucleophile. pearson.com
Table 3: Illustrative Calculated Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + Nu⁻) | 0 |
| Transition State | +15 |
| Products (Product + Br⁻) | -10 |
Note: The data in this table is illustrative and represents a plausible energy profile for an SN2 reaction.
Computational Elucidation of Reaction Mechanisms
The formation of this compound typically proceeds through the electrophilic bromoalkoxylation of styrene (B11656) with a source of electrophilic bromine (like N-bromosuccinimide) in isobutanol. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of this reaction mechanism.
The reaction is believed to proceed via a multi-step mechanism. Computational studies on the bromination of similar alkenes, such as stilbenes, have shown that the reaction can proceed through either a bridged bromonium ion intermediate or an open-chain carbocation intermediate. researchgate.net The relative stability of these intermediates is influenced by the substitution pattern of the alkene. researchgate.net In the case of styrene, the presence of the phenyl group can stabilize a positive charge at the benzylic position.
A plausible reaction pathway, supported by computational modeling of related systems, involves the following steps:
Formation of a π-complex: The electrophilic bromine source approaches the π-electron cloud of the styrene double bond, forming an initial π-complex.
Formation of a key intermediate: From the π-complex, the reaction can proceed to form either a cyclic bromonium ion or a β-bromo carbocation. Computational studies on styrene peroxidation have shown the feasibility of nucleophilic addition to the double bond. nih.gov For the bromoalkoxylation, the more likely intermediate is the benzylic carbocation due to the resonance stabilization afforded by the phenyl ring.
Nucleophilic attack by isobutanol: The isobutanol solvent molecule then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. In the case of a carbocation intermediate, this attack would occur at the benzylic carbon.
Deprotonation: Finally, a base (another molecule of isobutanol or a conjugate base present in the reaction mixture) abstracts a proton from the newly added isobutoxy group to yield the final product, this compound.
Computational modeling can provide the relative energies of the transition states and intermediates along this pathway, offering a quantitative picture of the reaction kinetics and thermodynamics. For instance, ab initio direct dynamics methods have been used to study the reaction of bromine atoms with related aromatic compounds, revealing the importance of intermediate complexes. researchgate.net
Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)
Computational chemistry is instrumental in predicting the various forms of selectivity observed in the synthesis of this compound.
Regioselectivity: The addition of an unsymmetrical reagent to an unsymmetrical alkene like styrene can potentially lead to two regioisomers. The formation of this compound, where the isobutoxy group is at the C1 (benzylic) position and the bromine is at the C2 position, is an example of Markovnikov addition. masterorganicchemistry.com This regioselectivity can be rationalized by the stability of the intermediate carbocation. libretexts.org Computational calculations of the energies of the two possible carbocation intermediates (the benzylic carbocation and the primary carbocation) would show the significantly greater stability of the former, thus predicting the observed regioselectivity. libretexts.org Machine learning models are also being developed to predict regioselectivity in organic reactions with high accuracy. rsc.orgrsc.orgnih.gov
Chemoselectivity: In a reaction mixture containing multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. While styrene itself has limited competing reactive sites for electrophilic addition, computational studies can be used to assess the likelihood of side reactions, such as polymerization or reactions involving the aromatic ring under different conditions.
Stereoselectivity: The formation of this compound creates a new stereocenter at the C1 position. If the reaction proceeds through a planar carbocation intermediate, the nucleophilic attack by isobutanol can occur from either face, leading to a racemic mixture of (R)- and (S)-enantiomers. chemistrysteps.com However, the presence of the bromine atom at the adjacent carbon can lead to diastereoselectivity if a bridged bromonium ion is involved, which would favor anti-addition of the nucleophile. masterorganicchemistry.com Torsional effects have also been shown through theoretical calculations to control the π-facial stereoselectivities in electrophilic additions to alkenes. rsc.org Computational modeling of the transition states for the nucleophilic attack on both faces of the intermediate can predict the stereochemical outcome of the reaction. stackexchange.com
The following table summarizes the predicted selectivity for the formation of this compound based on theoretical principles.
| Selectivity Type | Predicted Outcome | Computational Rationale |
| Regioselectivity | Markovnikov addition (isobutoxy at C1, bromo at C2) | Higher stability of the benzylic carbocation intermediate. masterorganicchemistry.comlibretexts.org |
| Chemoselectivity | Preferential addition to the double bond | The alkene double bond is the most nucleophilic site for electrophilic attack. |
| Stereoselectivity | Likely formation of a racemic mixture | Nucleophilic attack on the planar carbocation intermediate from both faces is equally probable. chemistrysteps.com |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. nih.gov The standard approach involves geometry optimization of the molecule followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. nih.govaps.org The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of DFT functional and basis set is crucial for obtaining accurate results. mdpi.comnih.gov For molecules containing heavy atoms like bromine, relativistic effects can also be significant and may need to be included in the calculations for higher accuracy. scm.com
Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (methine) | 4.5 - 4.8 | Doublet of doublets |
| H-2 (methylene) | 3.5 - 3.8 | Multiplet |
| Isobutoxy CH₂ | 3.2 - 3.5 | Multiplet |
| Isobutoxy CH | 1.8 - 2.1 | Multiplet |
| Isobutoxy CH₃ | 0.8 - 1.0 | Doublet |
| Aromatic H | 7.2 - 7.5 | Multiplet |
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. This can be useful for identifying characteristic functional group vibrations, such as the C-O-C stretch of the ether and the C-Br stretch.
Synthetic Applications and Utility of 2 Bromo 1 Isobutoxyethyl Benzene
Precursor in the Synthesis of Complex Organic Molecules
The structure of (2-Bromo-1-isobutoxyethyl)benzene makes it a potential building block for the synthesis of more elaborate organic compounds. The bromine atom can be readily displaced or used in coupling reactions, while the ether group can serve as a protecting group or be cleaved to reveal a hydroxyl functionality.
While no specific examples of the use of this compound in the total synthesis of a natural product are documented, its structural motifs are present in various natural products. For instance, the phenylethyl group is a common feature in many alkaloids and phenylpropanoids. The bromine atom could be exploited for the formation of carbon-carbon bonds through reactions such as Grignard reactions, Suzuki couplings, or Heck reactions to elaborate the carbon skeleton. The isobutoxy group could serve as a chiral auxiliary or a protected hydroxyl group that is unmasked at a later stage of the synthesis.
The aromatic ring and the reactive bromine atom of this compound make it a candidate for the synthesis of precursors for advanced materials. For example, it could potentially be used in the synthesis of novel organic light-emitting diode (OLED) materials, liquid crystals, or polymeric materials. The bromine atom would allow for its incorporation into larger conjugated systems through various cross-coupling reactions, which is a key step in the synthesis of many organic electronic materials.
Ligand and Catalyst Scaffold Development
The chiral nature of this compound suggests its potential as a scaffold for the development of new ligands for asymmetric catalysis. The stereocenter at the benzylic position could be used to induce chirality in metal complexes.
New chiral ligands could be synthesized from this compound by replacing the bromine atom with a coordinating group, such as a phosphine, an amine, or a thiol. The resulting bidentate or monodentate ligands could then be complexed with various transition metals to form chiral catalysts. The isobutoxy group could also be modified to fine-tune the steric and electronic properties of the ligand.
Chiral catalysts derived from this compound could potentially be applied in a range of asymmetric transformations, such as asymmetric hydrogenation, asymmetric allylic alkylation, or asymmetric hydrosilylation. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the ligand around the metal center. The specific design of the ligand would be crucial for achieving high enantioselectivity.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
As there are no direct research findings or established synthetic methodologies for (2-Bromo-1-isobutoxyethyl)benzene, a summary of key findings is not applicable. The true methodological advance will be the first successful synthesis and characterization of this compound.
Identification of Unexplored Research Areas
The entire body of knowledge around this compound represents an unexplored research area. Foundational research is required to determine its basic chemical and physical properties, including but not limited to:
Spectroscopic Data: Acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is the first step in confirming the structure of the molecule.
Physical Properties: Determining properties such as melting point, boiling point, and solubility will provide essential data for handling and further experimentation.
Reactivity Profile: Investigating its reactivity in fundamental organic reactions, such as nucleophilic substitution at the benzylic position or reactions involving the bromo- group, is crucial.
Projections for Advanced Synthetic Strategies and Applications
Hypothetical synthetic routes can be proposed based on established organic chemistry principles. One plausible approach could involve the reaction of styrene (B11656) oxide with isobutanol to form 2-isobutoxy-1-phenylethanol, followed by bromination of the primary alcohol.
Future applications are purely speculative at this stage but could potentially lie in areas where similar bromoether compounds are utilized, such as:
Pharmaceutical Intermediates: The presence of a chiral center and reactive functional groups could make it a valuable building block in the synthesis of more complex bioactive molecules.
Materials Science: Aryl-alkyl ethers are a known class of compounds with potential applications in the development of novel polymers or liquid crystals.
Potential for Diversification into Novel Chemical Entities
Once synthesized, this compound could serve as a scaffold for the creation of a diverse library of new chemical entities. The bromine atom can be readily displaced by a variety of nucleophiles, and the aromatic ring can undergo electrophilic substitution, opening avenues for extensive chemical modification. This could lead to the development of compounds with tailored electronic and steric properties for specific applications.
Q & A
Q. What are the common synthetic routes for (2-Bromo-1-isobutoxyethyl)benzene, and how can reaction conditions be optimized?
Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. Two primary methods are:
- Radical Bromination : Using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in refluxing CCl₄. This method minimizes polybromination by controlling radical intermediates .
- Electrophilic Substitution : Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in anhydrous conditions. This approach requires careful temperature control (0–25°C) to avoid side reactions.
Q. Optimization Strategies :
- Monitor reaction progress via TLC or GC-MS.
- Adjust stoichiometry (1.1–1.3 eq Br₂/NBS) to balance yield and purity.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. Example Reaction Table :
| Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | AIBN | CCl₄ | 80 | 75–85 |
| Br₂ | FeBr₃ | CH₂Cl₂ | 0–25 | 60–70 |
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
Answer:
- ¹H NMR :
- Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm).
- Isobutoxy CH₂ groups show signals at δ 3.4–3.7 ppm (OCH₂) and δ 1.0–1.2 ppm (CH(CH₃)₂).
- The ethylenic CH₂Br group resonates at δ 3.8–4.2 ppm .
- ¹³C NMR :
- Aromatic carbons: 120–130 ppm.
- Br-bearing carbon: ~35 ppm (C-Br).
- Mass Spectrometry (HRMS) :
- Molecular ion peak at m/z 243.0 (C₁₁H₁₅BrO⁺) with isotopic patterns confirming bromine .
Key Tip : Compare experimental data with computational predictions (e.g., PubChem entries) to validate assignments .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
Answer:
Q. Example Workflow :
Grow single crystals via slow evaporation (solvent: hexane/EtOAc).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with anisotropic displacement parameters for Br.
Q. Common Pitfalls :
Q. How should researchers address contradictions in observed vs. predicted spectroscopic or synthetic yields?
Answer:
- Data Triangulation : Cross-validate NMR/MS data with alternative techniques (e.g., IR for functional groups).
- Mechanistic Analysis :
- Low yield in bromination? Probe for competing pathways (e.g., elimination vs. substitution) via DFT calculations.
- Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
- Case Study :
- If GC-MS shows unreacted starting material, increase reaction time or catalyst loading.
- Discrepancies in CH₂Br NMR shifts? Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
Q. Table: Troubleshooting Spectral Conflicts
| Observation | Possible Cause | Resolution |
|---|---|---|
| Split CH₂Br peaks | Diastereomerism | Use chiral HPLC or NOE |
| Missing aromatic H | Deuteration | Confirm solvent purity |
Q. What computational methods are suitable for modeling the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict Suzuki-Miyaura coupling sites.
- Calculate activation energies for Br vs. OCH₂ reactivity .
- Docking Studies :
- Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to design regioselective reactions.
Q. Software Recommendations :
- Gaussian 16 for energy profiles.
- VMD for visualizing transition states.
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
Answer:
- Synthesis : Replace isobutoxy CH₃ groups with CD₃ using deuterated reagents (e.g., (CD₃)₂CHOH) .
- Applications :
- Track metabolic pathways via LC-MS.
- Study kinetic isotope effects (KIE) in bromine displacement reactions.
Example :
(2-Bromo-1-isobutoxyethyl-d₇)benzene (MW: 250.1 g/mol) shows shifted NMR peaks (e.g., δ 1.0 ppm → δ 1.1 ppm for CD(CH₃)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
